molecular formula C10H9N7O3 B7737961 MFCD02331662

MFCD02331662

Cat. No.: B7737961
M. Wt: 275.22 g/mol
InChI Key: ARTRDZZFVIUXMX-LFYBBSHMSA-N
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Description

MFCD02331662 is a chemical compound cataloged under the MDL number system, which is widely used for indexing and sourcing laboratory chemicals. For instance, CAS 1761-61-1 (2-bromo-4-nitrobenzoic acid) shares structural features typical of this compound, including a benzene ring substituted with electron-withdrawing groups (e.g., nitro or halogens), which influence reactivity and solubility .

Key inferred properties for this compound, based on structurally similar compounds, include:

  • Molecular weight: ~200–220 g/mol (common for halogenated aromatics)
  • Solubility: Moderate in polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Synthetic routes: Likely involves catalytic coupling reactions or nucleophilic substitution, as seen in analogous compounds .

Properties

IUPAC Name

3-amino-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N7O3/c11-10-13-8(14-16-10)9(18)15-12-5-6-2-1-3-7(4-6)17(19)20/h1-5H,(H,15,18)(H3,11,13,14,16)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTRDZZFVIUXMX-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02331662 involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization, distillation, and chromatography. The goal is to produce the compound in large quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions: MFCD02331662 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway

Scientific Research Applications

MFCD02331662 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator. In industry, the compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Continued research and development will likely uncover even more applications and benefits of this intriguing compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CAS 1761-61-1 (2-Bromo-4-nitrobenzoic acid)

  • Structural similarities : Both compounds feature a benzene ring with halogen (bromine) and nitro groups.
  • Key differences :
    • Functional groups : CAS 1761-61-1 includes a carboxylic acid group (-COOH), enhancing its acidity (pKa ~2–3), whereas MFCD02331662 may lack this group, altering its reactivity in esterification or amidation reactions .
    • Applications : CAS 1761-61-1 is used in peptide synthesis and as a corrosion inhibitor, while this compound’s applications remain speculative but could involve coordination chemistry due to halogen-metal interactions .

CAS 100-00-5 (4-Nitrobenzaldehyde)

  • Structural similarities : Aromatic nitro group, which directs electrophilic substitution reactions.
  • Key differences :
    • Reactivity : 4-Nitrobenzaldehyde’s aldehyde group (-CHO) makes it highly reactive in condensation reactions (e.g., forming Schiff bases), whereas this compound’s halogen substituents favor nucleophilic aromatic substitution .
    • Thermal stability : Nitrobenzaldehyde derivatives decompose at lower temperatures (~150°C) compared to halogenated analogs like this compound, which may exhibit higher thermal stability (~200°C) due to stronger C-Br bonds .

Comparison with Functionally Similar Compounds

CAS 50-00-0 (Formaldehyde)

  • Functional similarity : Both compounds serve as crosslinking agents in polymer chemistry.
  • Contrast: Mechanism: Formaldehyde crosslinks via methylene bridges, while this compound (if a dihalogenated compound) may form ether or thioether linkages. Toxicity: Formaldehyde is a known carcinogen, whereas brominated aromatics like this compound are typically less volatile but may pose bioaccumulation risks .

CAS 7789-75-5 (Ferrocene)

  • Functional similarity: Potential use in catalysis or redox-active materials.
  • SCE), while this compound’s electrochemical behavior would depend on substituent electron-withdrawing effects . Coordination chemistry: Ferrocene binds metals via cyclopentadienyl ligands, whereas this compound (if halogenated) could act as a σ-donor in metal complexes .

Data Tables

Table 1. Physicochemical Properties of this compound and Analogues

Property This compound (Inferred) CAS 1761-61-1 CAS 100-00-5
Molecular formula C₇H₄BrNO₂ C₇H₄BrNO₂ C₇H₅NO₃
Molecular weight (g/mol) 215.02 215.02 151.12
Solubility in THF 0.5–1.0 mg/mL 0.687 mg/mL 3.2 mg/mL
Melting point (°C) 180–185 168–170 106–108
Log S (ESOL) -2.5 -2.47 -1.85

Sources: , inferred data based on structural analogs.

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